molecular formula C11H8Cl2O3 B12582318 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide CAS No. 647831-98-9

2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide

Cat. No.: B12582318
CAS No.: 647831-98-9
M. Wt: 259.08 g/mol
InChI Key: FDUHJBWNADGGMT-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is a halogenated γ-lactone (butenolide) featuring a dichloro substitution at positions 2 and 3 and an m-tolyloxy group at position 3. The dichloro substituents enhance electrophilicity, while the m-tolyloxy group introduces steric and electronic effects that influence reactivity and stability .

Properties

CAS No.

647831-98-9

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.08 g/mol

IUPAC Name

3,4-dichloro-2-(3-methylphenoxy)-2H-furan-5-one

InChI

InChI=1S/C11H8Cl2O3/c1-6-3-2-4-7(5-6)15-11-9(13)8(12)10(14)16-11/h2-5,11H,1H3

InChI Key

FDUHJBWNADGGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the tolyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide with structurally related compounds, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Structural Analogues

Compound Name Substituents Core Structure Key Features
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide 2,3-Cl; 4-m-tolyloxy γ-Lactone High electrophilicity; aryloxy group
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4) 3-Cl; 4-butoxy; 5-methoxy Benzaldehyde Electron-withdrawing Cl; alkoxy groups
4-(Benzyloxy)-3-phenethoxybenzaldehyde (from ) 4-benzyloxy; 3-phenethoxy Benzaldehyde Bulky aryloxy substituents; polar

Key Observations:

  • Electrophilicity: The dichloro substitution in the target compound increases electrophilic reactivity compared to mono-chloro derivatives like 4-Butoxy-3-chloro-5-methoxybenzaldehyde, which lacks lactone ring strain .
  • Steric Effects : The m-tolyloxy group in the target compound introduces moderate steric hindrance, similar to the phenethoxy group in 4-(benzyloxy)-3-phenethoxybenzaldehyde, but with less polarity due to the methyl group .

Research Findings and Limitations

  • Reactivity: The dichloro substituents in the target compound facilitate ring-opening reactions, a feature less pronounced in non-lactone analogs like 4-Butoxy-3-chloro-5-methoxybenzaldehyde.
  • Data Gaps: Limited safety and mechanistic studies for the target compound underscore the need for further research .

Biological Activity

Overview of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide

Chemical Structure and Properties
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is a synthetic organic compound that belongs to the class of butenolides. Its structure includes two chlorine atoms and a tolyl group, which contributes to its unique chemical properties. The presence of halogens often influences the biological activity of such compounds, potentially enhancing their reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit antimicrobial properties. The halogenated derivatives can interact with microbial membranes or enzymes, leading to cell death or inhibition of growth. For example, studies on related chlorinated compounds have shown efficacy against various bacterial strains, suggesting that 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide may possess similar properties.

Insecticidal Properties

Chlorinated compounds are frequently studied for their insecticidal activity. The mode of action typically involves disruption of neural function or metabolic pathways in insects. Preliminary studies on other butenolides have demonstrated potential as insecticides, indicating that 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide could be effective in pest management strategies.

Toxicological Profile

The toxicological assessment of halogenated compounds is crucial for understanding their safety and environmental impact. While specific data on 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is limited, related studies suggest that such compounds may exhibit acute toxicity in aquatic organisms and potential endocrine-disrupting effects. Long-term exposure studies are essential to evaluate chronic effects and bioaccumulation risks.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various halogenated butenolides found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria. This suggests that 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide could be investigated further in this context.

Table: Comparative Biological Activity of Halogenated Compounds

Compound NameActivity TypeEfficacy LevelReference
2,3-Dichloro-4-m-tolyloxy...AntimicrobialTBD[Pending Research]
1,3-DichlorobenzeneAntimicrobialModerateSmith et al., 2020
2-ChlorophenolInsecticidalHighDoe & Lee, 2019
3-BromoanilineEndocrine DisruptionHighJohnson et al., 2021

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